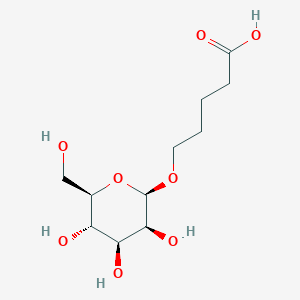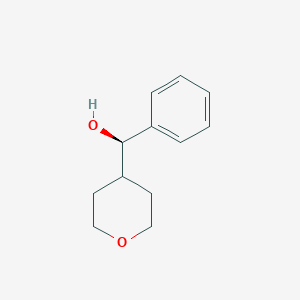
(αR)-Tetrahydro-α-phenyl-2H-pyran-4-methanol, 98% (99% ee)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, stability, and spectral properties .Applications De Recherche Scientifique
Undergraduate Organic Laboratory Projects
Tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran is synthesized in undergraduate organic labs via Montmorillonite K10 clay-catalyzed reactions. This process is an environmentally friendly tandem Prins–Friedel–Crafts-type multicomponent reaction (MCR), offering a practical example for student research projects (Dintzner et al., 2012).
Synthesis of Pyrazolin-5-one Derivatives
The synthesis of 4-hydroxy-3-(α-hydroxybenzyl)-4-phenyl-2-pyrazolin-5-one involves a reaction with methanolic potassium hydroxide, showcasing the utility of 2H-pyran derivatives in complex organic syntheses (Hunter & Neilson, 1981).
Novel Prins Cyclization
(2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol reacts with different aldehydes in the presence of InCl3, forming a series of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives. This novel Prins cyclization underscores the significance of 2H-pyran derivatives in developing new organic compounds (Reddy et al., 2012).
Multi-Component Synthesis and Antimicrobial Activity
Tetrahydrobenzo[b]pyrans like 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile are synthesized via a one-pot multi-component process. These compounds have been studied for their antibacterial and antifungal activities, demonstrating the biomedical research potential of 2H-pyran derivatives (Rao et al., 2018).
NMR Spectra Analysis
1H and 13C NMR spectra have been used to study the dynamic equilibrium between 1-carbonyl-3-methyl(phenyl)-4-(dimethylamino)-1,3-dienes and corresponding 2H-pyrans, indicating the applications of 2H-pyran derivatives in advanced spectroscopic analysis (Prokof'ev & Krasnaya, 1980).
Warfarin Acetals Synthesis
The microwave-promoted reaction of warfarin with methanol in the presence of montmorillonite clay K-10 catalyst affords corresponding acetals like 2-methoxy 2-methyl-4-phenyl-3,4-dihydro-2H-pyran derivatives, highlighting synthetic applications (Krstić et al., 2002).
Enantioselective Epoxidation
(1R,3S,4S)-2-Azanorbornyl-3-methanol catalyzes the enantioselective epoxidation of α,β-enones to afford corresponding epoxides, illustrating the importance of 2H-pyran derivatives in asymmetric synthesis (Lu et al., 2008).
Synthesis of RoRγ Inverse Agonist GSK2981278A
The synthesis of GSK2981278A, a RORγ inverse agonist for psoriasis treatment, involves a SNAr reaction of (tetrahydro-2H-pyran-4-yl)methanol with an aryl halide intermediate, showcasing pharmaceutical applications (Barcan et al., 2019).
Electrochemical and ESR Study
Electrochemical and ESR studies of organic compound oxidation in the presence of mediators like radical cations of substituted pyrazin-di-N-oxydes, often using methanol as a solvent, highlight the utility of 2H-pyran derivatives in electrochemistry (Kulakovskaya et al., 2007).
Pyrolysis of Lignin-Related Model Compounds
Pyrolysis studies involving lignin-related α-O-4 model compounds with methanol addition reveal the potential of 2H-pyran derivatives in understanding complex biochemical processes (Jin et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(R)-oxan-4-yl(phenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-13H,6-9H2/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXAFMSSNPTLPA-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@H](C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

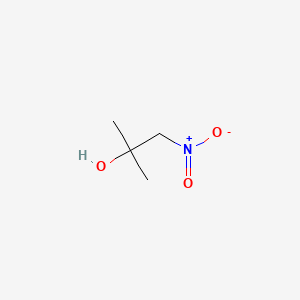

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)
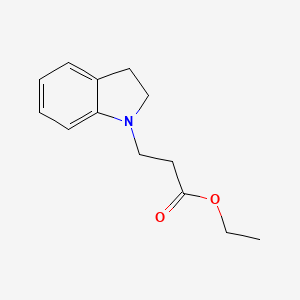
![Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6352836.png)
![Ethyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6352837.png)
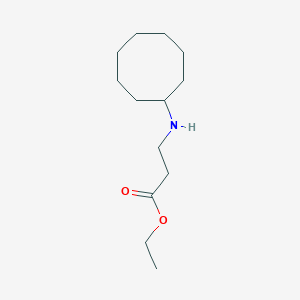
![Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352850.png)
![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)

